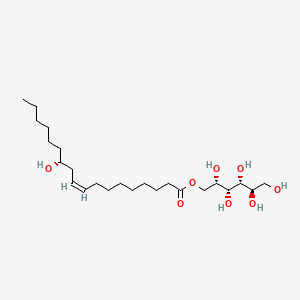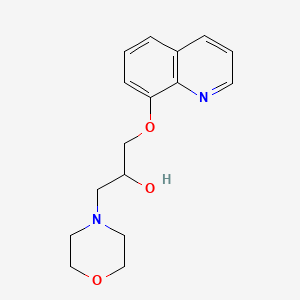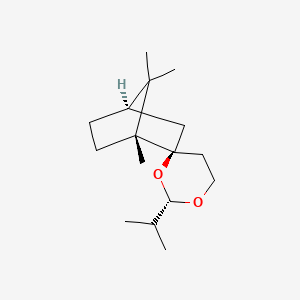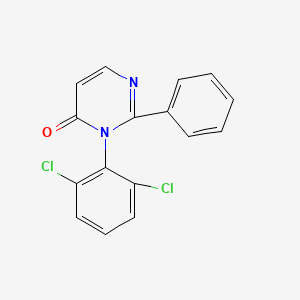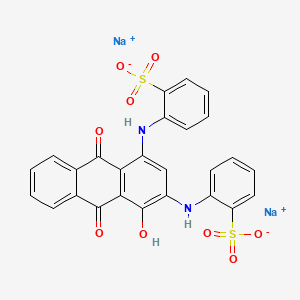
2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a chlorobenzoyl group and a tolyloxy group attached to a propionic acid backbone, with lysine salt enhancing its solubility and stability. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt typically involves multiple steps. The initial step often includes the preparation of 3-(p-Chlorobenzoyl)propionic acid, which can be synthesized through the Friedel-Crafts acylation of toluene with p-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The resulting product is then reacted with o-tolyloxypropionic acid under controlled conditions to form the desired compound. The final step involves the neutralization of the acid with lysine to form the lysine salt, enhancing its solubility and stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with bacterial cell membranes, leading to antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(p-Chlorobenzoyl)propionic acid: A precursor in the synthesis of 2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt.
p-Chlorocresol: A compound with similar structural features but different applications, primarily used as a disinfectant and preservative.
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar chlorobenzoyl group, used for its anti-inflammatory and analgesic properties.
Uniqueness
This compound is unique due to its combination of a chlorobenzoyl group and a tolyloxy group, which imparts distinct chemical and biological properties. The presence of the lysine salt enhances its solubility and stability, making it suitable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
102504-53-0 |
|---|---|
Molekularformel |
C23H29ClN2O6 |
Molekulargewicht |
464.9 g/mol |
IUPAC-Name |
[(1S)-5-amino-1-carboxypentyl]azanium;2-[3-(4-chlorobenzoyl)-2-methylphenoxy]propanoate |
InChI |
InChI=1S/C17H15ClO4.C6H14N2O2/c1-10-14(16(19)12-6-8-13(18)9-7-12)4-3-5-15(10)22-11(2)17(20)21;7-4-2-1-3-5(8)6(9)10/h3-9,11H,1-2H3,(H,20,21);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI-Schlüssel |
HYLVLNYJOVJIRT-ZSCHJXSPSA-N |
Isomerische SMILES |
CC1=C(C=CC=C1OC(C)C(=O)[O-])C(=O)C2=CC=C(C=C2)Cl.C(CCN)C[C@@H](C(=O)O)[NH3+] |
Kanonische SMILES |
CC1=C(C=CC=C1OC(C)C(=O)[O-])C(=O)C2=CC=C(C=C2)Cl.C(CCN)CC(C(=O)O)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


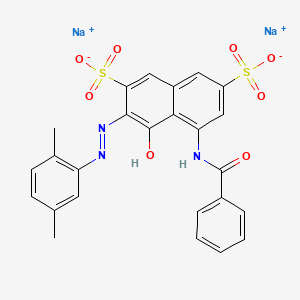
![5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184415.png)
![2-[4-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B15184425.png)
![4-[(4-Chloro-2-methylphenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B15184427.png)
